molecular formula C14H20N4O2 B5613617 3-methyl-6-[4-(tetrahydro-2-furanylcarbonyl)-1-piperazinyl]pyridazine

3-methyl-6-[4-(tetrahydro-2-furanylcarbonyl)-1-piperazinyl]pyridazine

Cat. No. B5613617
M. Wt: 276.33 g/mol
InChI Key: YKSLFBHVSQXETE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related pyridazine compounds involves various strategies, often starting with substituted pyridazines or pyrimidines and employing techniques like cyclocondensation, halogenation, and nucleophilic substitution. For example, in the synthesis of related compounds, researchers have utilized intermediates like hydrazino-pyrimidines, reacting them with alpha-haloketones to construct novel heterocyclic systems (Rahimizadeh et al., 2011). Such methodologies could be adapted for synthesizing the compound , with appropriate modifications to incorporate the specific substituents.

Molecular Structure Analysis

The molecular structure of pyridazine derivatives can be complex, often crystallizing in specific crystal systems and exhibiting intricate hydrogen bonding and intermolecular interactions. For instance, similar compounds have been shown to crystallize in monoclinic systems, with detailed X-ray diffraction (XRD) analyses confirming their structures and highlighting features like intermolecular hydrogen bonds and interactions (Sallam et al., 2021). Such analyses are crucial for understanding the 3D conformation and chemical reactivity of the compound.

Chemical Reactions and Properties

Pyridazine compounds are known for their reactivity towards various chemical agents, leading to a wide range of chemical transformations. These can include nucleophilic substitutions, cycloadditions, and reactions with electrophilic and nucleophilic reagents, resulting in the formation of new heterocyclic systems or functionalized derivatives (Gaby et al., 2003). Understanding these reactions is essential for exploring the chemical space around the compound and for potential applications in synthesis and medicinal chemistry.

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s being studied for potential medicinal uses, its mechanism of action would depend on how it interacts with biological systems .

Future Directions

The future directions for research on this compound would depend on its potential applications. If it shows promise in areas such as medicine or materials science, future research could focus on optimizing its synthesis, studying its properties in more detail, or exploring its potential uses .

properties

IUPAC Name

[4-(6-methylpyridazin-3-yl)piperazin-1-yl]-(oxolan-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N4O2/c1-11-4-5-13(16-15-11)17-6-8-18(9-7-17)14(19)12-3-2-10-20-12/h4-5,12H,2-3,6-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKSLFBHVSQXETE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)N2CCN(CC2)C(=O)C3CCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.